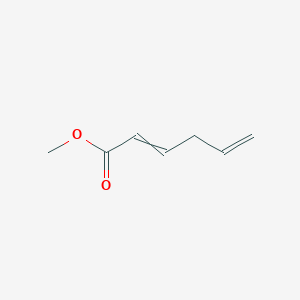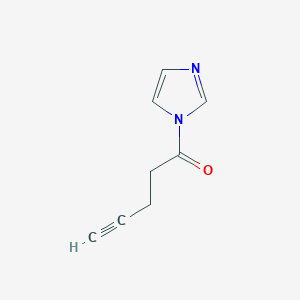
2,5-Hexadienoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Hexadienoic acid, methyl ester typically involves the esterification of sorbic acid with methanol in the presence of an acid catalyst. This reaction can be represented as follows:
C6H8O2+CH3OH→C7H10O2+H2O
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound often involves continuous esterification processes where sorbic acid and methanol are fed into a reactor containing an acid catalyst. The product is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions: 2,5-Hexadienoic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form sorbic acid and methanol under acidic or basic conditions.
Hydrogenation: The compound can be hydrogenated to form hexanoic acid methyl ester using palladium as a catalyst.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation reactions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed:
Hydrolysis: Sorbic acid and methanol.
Hydrogenation: Hexanoic acid methyl ester.
Oxidation: Various oxidation products depending on the specific conditions.
Scientific Research Applications
2,5-Hexadienoic acid, methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Hexadienoic acid, methyl ester involves its interaction with various molecular targets and pathways:
Hydrolysis Mechanism: The ester undergoes hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of sorbic acid and methanol.
Hydrogenation Mechanism: The compound is hydrogenated in the presence of a palladium catalyst, resulting in the addition of hydrogen atoms to the double bonds, forming hexanoic acid methyl ester.
Oxidation Mechanism: The ester undergoes oxidation reactions, where the double bonds are oxidized to form various oxidation products.
Comparison with Similar Compounds
2,5-Hexadienoic acid, methyl ester can be compared with other similar compounds such as:
Methyl 2,4-hexadienoate:
Methyl butanoate: Another ester with a similar structure but different properties and applications.
Ethyl acetate: A commonly used ester with different chemical properties and applications.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties such as its antimicrobial activity and its use as a preservative .
Properties
CAS No. |
37616-27-6 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
methyl hexa-2,5-dienoate |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3,5-6H,1,4H2,2H3 |
InChI Key |
ODLGSRPFJDMGNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)










